molecular formula C15H18N4O4S B6560465 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 921885-78-1

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6560465
CAS No.: 921885-78-1
M. Wt: 350.4 g/mol
InChI Key: DMGFZURXDQEFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: is a chemical compound with a unique structure, blending multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of Intermediate Imidazole

    • Reactants: Starting with an appropriate aldehyde and ammonia in the presence of an acid catalyst.

    • Conditions: Reaction is carried out under reflux conditions for several hours.

    • Product: Formation of hydroxymethyl imidazole.

  • Step 2: Functional Group Addition

    • Reactants: Hydroxymethyl imidazole is reacted with a carbamoylmethylating agent.

    • Conditions: Typically requires a base such as triethylamine and an organic solvent.

    • Product: Formation of [1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl] intermediate.

  • Step 3: Thiolation

    • Reactants: The intermediate is then reacted with a thiol compound.

    • Conditions: In the presence of a mild oxidizing agent.

    • Product: Formation of [1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl compound.

  • Step 4: Final Coupling

    • Reactants: The resulting product is coupled with N-(4-methoxyphenyl)acetamide.

    • Conditions: Using coupling agents like EDCI or DCC.

    • Product: Formation of the final compound, 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide.

Industrial Production Methods:

  • Scale-Up: Similar reaction steps but optimized for larger scale using industrial reactors.

  • Purification: Utilizes techniques such as crystallization, distillation, or chromatographic methods.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under mild conditions.

  • Reduction: The carbonyl group in the carbamoylmethyl fragment can undergo reduction to amines.

  • Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reagents: PCC (Pyridinium chlorochromate), KMnO₄.

  • Reduction Reagents: LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride).

  • Substitution Conditions: Using bases like NaOH or acids like HCl depending on the type of substitution.

Major Products Formed:

  • Oxidation leads to carboxylic acid derivatives.

  • Reduction results in amine derivatives.

  • Substitution can yield a variety of functionalized imidazole derivatives.

Scientific Research Applications

Chemistry:

  • Utilized as a precursor in the synthesis of more complex molecules.

  • Serves as a ligand in coordination chemistry.

Biology:

  • Studies on enzyme inhibition due to the imidazole ring’s ability to mimic histidine residues.

Medicine:

Industry:

  • Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

  • Molecular Targets and Pathways: The imidazole ring structure can interact with metal ions, acting as a chelating agent. This allows the compound to inhibit metalloenzymes, disrupting biochemical pathways in microorganisms, leading to their demise.

Comparison with Similar Compounds

  • 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide: Similar but lacks the N-(4-methoxyphenyl)acetamide moiety, altering its properties.

  • N-(4-methoxyphenyl)-2-mercaptoacetamide: Lacks the imidazole ring, affecting its biological activity.

Uniqueness:

  • The combination of the imidazole ring with a sulfanyl and N-(4-methoxyphenyl)acetamide groups provides unique chemical reactivity and biological activity, setting it apart from simpler derivatives.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-23-12-4-2-10(3-5-12)18-14(22)9-24-15-17-6-11(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGFZURXDQEFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.